5-Ethylpyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylpyridazine-3-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group at the fifth position and a carboxylic acid group at the third position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Pyridazine Derivatives:
Starting Material: Pyridazine-3-carboxylic acid.
Reaction: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
Product: 5-Ethylpyridazine-3-carboxylic acid.
-
From Ethylpyridazine:
Starting Material: 5-Ethylpyridazine.
Reaction: Carboxylation using carbon dioxide under high pressure.
Conditions: Presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidized derivatives of 5-Ethylpyridazine-3-carboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Conditions: Reflux in an inert solvent.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidized Products: Carboxyl derivatives.
Reduced Products: Alcohols, amines.
Substituted Products: Halogenated pyridazines
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties against various bacterial strains.
Enzyme Inhibition: Used in the study of enzyme inhibition mechanisms.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry:
Agrochemicals: Used in the formulation of herbicides and pesticides.
Material Science: Utilized in the development of new materials with specific properties .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: Interferes with signal transduction pathways, leading to altered cellular functions.
Mechanism:
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor-mediated signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Pyridazine-3-carboxylic acid: Lacks the ethyl group at the fifth position.
5-Methylpyridazine-3-carboxylic acid: Contains a methyl group instead of an ethyl group.
Pyridazine-4-carboxylic acid: Carboxylic acid group at the fourth position.
Uniqueness:
Ethyl Group: The presence of the ethyl group at the fifth position enhances its lipophilicity and may affect its biological activity.
Positional Isomerism: The position of the carboxylic acid group influences its reactivity and interaction with biological targets.
Pharmacological Profile: Exhibits unique pharmacological properties compared to its analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-ethylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-8-4-5/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
JMJQJZADKFRQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.